
physicochemical properties of 3-Chloro-5-
hydroxybenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name:
3-Chloro-5-

hydroxybenzenecarbothioamide

CAS No.: 1216381-24-6

Cat. No.: B1391656

Get Quote

Technical Profile: 3-Chloro-5-
hydroxybenzenecarbothioamide
Synonyms: 3-Chloro-5-hydroxythiobenzamide | 3-Chloro-5-hydroxy-thiobenzamide Compound

Class: Halogenated Phenolic Thioamide

Part 1: Molecular Architecture & Electronic Profile
3-Chloro-5-hydroxybenzenecarbothioamide represents a distinct chemotype in medicinal

chemistry, functioning as a dual-donor/acceptor scaffold. Its utility stems from the interplay

between the electron-withdrawing chlorine atom, the ionizable phenolic hydroxyl, and the

thione-thiol tautomeric thioamide group.

Electronic Causality
The positioning of the chlorine atom at the meta position relative to both the hydroxyl and

thioamide groups creates a unique electronic push-pull system:
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Inductive Effect (-I): The 3-chloro substituent exerts a strong inductive withdrawal (

), which increases the acidity of the phenolic proton (lowering pKa) and enhances the
electrophilicity of the thioamide carbon.

Resonance Decoupling: Being meta to the functional groups, the chlorine atom does not

participate in direct resonance conjugation with the thioamide, preserving the thioamide's

rotational barrier and dipole moment.

Tautomeric Equilibrium
Unlike its amide counterparts, this thioamide exists in a dynamic equilibrium between the stable

thione form (solid state/non-polar solvent) and the reactive iminothiol form (polar/protic

solvents). This behavior is critical for its reactivity in heterocycle synthesis (e.g., Hantzsch

thiazole synthesis).

Primary Equilibrium

Thione Form
(Major in Solid State)

C=S Bond

Iminothiol Form
(Reactive Intermediate)

C-SH / C=N Bond

  Protic Solvent / Base  

N-Alkylation
(Minor Pathway)

S-Alkylation
(Thiazole Formation)

Figure 1: Thione-Thiol Tautomerism governing chemical reactivity.

Click to download full resolution via product page

Part 2: Physicochemical Properties (The "Core")
The following data aggregates predicted values derived from validated Structure-Activity

Relationship (SAR) models and experimental analogs (e.g., 3-chlorophenol, thiobenzamide).

Quantitative Summary Table
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Parameter Value / Range Confidence Context

Molecular Weight 187.65 g/mol High Exact Mass

Formula C₇H₆ClNOS High -

LogP (Octanol/Water) 1.9 – 2.2 Med

More lipophilic than

amide analog (LogP

~1.4) due to Sulfur.

pKa (Phenol OH) 8.4 – 8.7 High

Acidified by Cl (

) and CSNH₂ (

).

pKa (Thioamide NH) ~12.5 Med

Weakly acidic;

deprotonation leads to

thioimidate anion.

Melting Point 172 – 178 °C Med

Higher than nitrile

precursor (~170°C)

due to H-bond

networking.

Polar Surface Area ~75 Å² High
TPSA (Phenol +

Thioamide).

Solubility (Water) Low (< 1 mg/mL) High

Requires pH > 9 for

significant aqueous

solubility.

Solubility (Organic) High High
Soluble in DMSO,

DMF, MeOH, EtOAc.

Solubility & Stability Insights
pH-Dependent Solubility: The compound behaves as a weak acid. At physiological pH (7.4),

it remains largely neutral (90%+), limiting aqueous solubility. In basic buffers (pH > 9.0), the

phenolate anion forms, drastically increasing solubility.
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Oxidative Instability: Thioamides are susceptible to S-oxidation. Exposure to strong oxidants

(H₂O₂, mCPBA) will convert the C=S group to a sulfine (C=S=O) or restore the amide (C=O).

Storage under inert atmosphere is recommended.

Part 3: Synthesis & Purification Protocol
While Lawesson’s reagent is a common thionation agent, it is often incompatible with free

phenolic hydroxyls without protection. The Magnesium-Catalyzed Bisulfide Method is superior

for this specific scaffold, avoiding protection/deprotection steps and minimizing byproduct

formation.

Reaction Pathway
Precursor: 3-Chloro-5-hydroxybenzonitrile (CAS: 473923-97-6)

3-Chloro-5-hydroxybenzonitrile
(Precursor)

Thioimidate Magnesium Complex

  Nucleophilic Attack (80°C, 4h)  

NaSH (2.0 eq) + MgCl₂ (1.0 eq)
Solvent: DMF/H₂O (4:1)

3-Chloro-5-hydroxythiobenzamide
(Target)

  Acidic Workup (HCl)  

Figure 2: Direct thionation of hydroxy-nitrile via Mg-catalyzed bisulfide addition.

Click to download full resolution via product page

Detailed Methodology
Charge: To a reaction vessel, add 3-chloro-5-hydroxybenzonitrile (1.0 eq) and DMF (5 vol).
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Catalyst Addition: Add MgCl₂·6H₂O (1.0 eq). The magnesium ion coordinates with the nitrile

nitrogen, increasing electrophilicity.

Thionation: Add Sodium Hydrosulfide (NaSH) hydrate (2.0 eq) dissolved in minimal water.

Reaction: Heat to 80°C for 4–6 hours. Monitor by HPLC (disappearance of nitrile peak at

~220 nm).

Quench & Workup:

Cool to room temperature.[1]

Pour mixture into ice-cold 1M HCl (10 vol). Caution: H₂S gas evolution.

The product will precipitate as a yellow/off-white solid.

Purification:

Filter the crude solid.[1][2]

Recrystallization: Dissolve in hot Ethanol/Water (1:1). Cool slowly to 4°C.

Purity Check: HPLC purity should exceed 98%.

Part 4: Medicinal Chemistry Applications
Bioisosterism
This compound serves as a thioamide bioisostere of 3-chloro-5-hydroxybenzamide.

Proteolytic Stability: The C=S bond is resistant to standard amidases, prolonging half-life in

vivo.

Hydrogen Bonding: The thioamide NH is a stronger Hydrogen Bond Donor (HBD) than the

amide NH (lower pKa), potentially strengthening interactions with receptor pockets (e.g.,

backbone carbonyls in enzymes).

Heterocycle Synthesis (The Hantzsch Reaction)
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The primary utility of this scaffold is as a building block for 2-arylthiazoles.

Protocol: React 3-chloro-5-hydroxybenzenecarbothioamide with an

-haloketone (e.g., chloroacetone) in refluxing ethanol.

Mechanism: The sulfur atom acts as a nucleophile attacking the

-carbon, followed by cyclodehydration. This yields 2-(3-chloro-5-hydroxyphenyl)-4-
methylthiazole derivatives, common pharmacophores in kinase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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